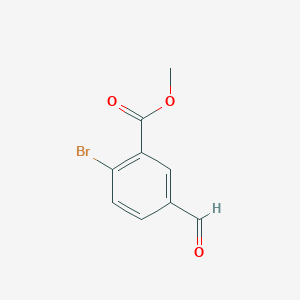

Methyl 2-bromo-5-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOANPCORUKMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Building Block and Precursor in Chemical Research

The primary significance of Methyl 2-bromo-5-formylbenzoate in chemical research stems from its nature as a versatile synthetic building block. researchgate.net The strategic placement of its three functional groups—bromo, formyl, and methyl ester—offers chemists a platform for sequential and regioselective reactions to build complex molecular frameworks. Each functional group provides a handle for specific, well-established chemical transformations, making the compound a valuable precursor for a diverse range of target molecules.

The reactivity of its functional groups includes:

Aryl Bromide : The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation. It serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings. researchgate.net These reactions are fundamental in modern organic synthesis for constructing bi-aryl systems and other complex scaffolds found in pharmaceuticals and functional materials. The bromine can also participate in nucleophilic aromatic substitution or the formation of organometallic reagents. researchgate.net

Aldehyde (Formyl) Group : The aldehyde is one of the most versatile functional groups in organic chemistry. It readily participates in olefination reactions like the Wittig reaction to form alkenes. wikipedia.orgorganic-chemistry.org It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in reductive amination to form substituted amines. Furthermore, it is a key participant in condensation reactions such as the Knoevenagel and Stobbe condensations.

Methyl Ester : The ester group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. This functionality complements the reactivity of the aldehyde and the aryl bromide, often being manipulated at a different stage of a synthetic sequence.

The combination of these three groups in a single molecule allows for multi-step synthetic strategies where each site can be addressed selectively, leading to the efficient synthesis of highly functionalized aromatic compounds, including various heterocyclic systems.

Overview of Research Trajectories in Aromatic Halogenated Aldehyde Esters

Established Synthetic Routes and Strategies

The synthesis of halogenated and formylated benzoate (B1203000) derivatives relies on well-established organic chemistry principles, often involving sequential introduction of functional groups to achieve the desired substitution pattern.

Direct, single-step formylation of benzoate scaffolds can be challenging due to the deactivating nature of the ester group. However, one-step conversions of precursor functional groups into an aldehyde are a common strategy. A notable example is the hydrolysis of a dibromomethyl group, which can be formed from a methyl group in a preceding step. This two-step sequence, where the hydrolysis is the final "one-step" protocol to the aldehyde, is an effective method.

For instance, the synthesis of methyl 4-(dibromomethyl)-2-methoxybenzoate is achieved by refluxing the corresponding methyl-substituted benzoate with N-bromosuccinimide and a radical initiator. amazonaws.com The subsequent hydrolysis of the resulting dibromomethyl compound yields the desired formylbenzoate.

Table 1: One-Step Conversion to a Formylbenzoate Derivative

| Starting Material | Reagents and Conditions | Product |

| Methyl 4-(dibromomethyl)-2-methoxybenzoate | Water, heat | Methyl 4-formyl-2-methoxybenzoate |

This table illustrates the final hydrolysis step in a sequence to generate the formyl group.

More commonly, the synthesis of molecules like this compound involves multi-step sequences where the bromo and formyl groups are introduced sequentially. This allows for greater control over regioselectivity. A typical strategy may involve starting with a commercially available bromo-substituted benzoic acid, followed by esterification and then introduction of the formyl group.

An analogous synthesis is the preparation of methyl 2-fluoro-4-formylbenzoate from 4-bromo-2-fluorobenzoic acid. amazonaws.com This process involves an initial esterification of the carboxylic acid to yield methyl 4-bromo-2-fluorobenzoate, followed by a subsequent reaction to introduce the formyl group, likely via a lithium-halogen exchange and reaction with a formylating agent. amazonaws.com This highlights a controlled, step-wise approach to building the final molecular architecture.

Table 2: Multi-Step Synthesis of a Halogenated Formylbenzoate Analogue

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Esterification | 4-Bromo-2-fluorobenzoic acid | Not specified in source, typically SOCl₂/MeOH or H⁺/MeOH | Methyl 4-bromo-2-fluorobenzoate |

| 2. Formylation | Methyl 4-bromo-2-fluorobenzoate | Not specified in source, typically n-BuLi then DMF | Methyl 2-fluoro-4-formylbenzoate |

This table outlines the sequential functionalization leading to a formylbenzoate analogue, based on the described transformation. amazonaws.com

Achieving the correct substitution pattern on the benzoate ring requires highly selective reactions. The directing effects of the substituents on the aromatic ring are critical.

Selective Bromination: The synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid demonstrates a selective bromination process. google.com In this method, the starting material is treated with a brominating agent like dibromohydantoin in the presence of a catalyst system (bromination initiator, cocatalyst, and sulfuric acid) in a halogenated hydrocarbon solvent. google.com The methoxy (B1213986) group directs the incoming bromine to the ortho and para positions, and steric hindrance likely favors substitution at the less hindered C2 position, ortho to the methoxy group and meta to the carboxylic acid. This method resulted in a high yield (92.8%) and purity (99.5%) of the desired 2-bromo-5-methoxybenzoic acid. google.com

Selective Formylation: The conversion of a bromo-substituted benzoate into a formyl-substituted benzoate is a key transformation that requires selective functionalization. As seen in the synthesis of methyl 2-fluoro-4-formylbenzoate from its bromo-precursor, the formyl group can be introduced while the bromo-substituent on another part of the ring remains intact, available for subsequent reactions like cross-coupling. amazonaws.com This selectivity is typically achieved through metal-halogen exchange at a specific position followed by quenching with an electrophilic formylating agent.

Catalytic Approaches in Organic Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Palladium and Ruthenium-based catalysts are particularly prominent in the synthesis of complex aromatic compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netnih.gov The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is exceptionally versatile for modifying aromatic rings. researchgate.netnih.govmdpi.com For a substrate like this compound, the bromine atom serves as a handle for introducing a wide variety of substituents.

This reaction is valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of boronic acids and their esters. nih.govmdpi.com The robustness of this method has been demonstrated in the synthesis of key intermediates for pharmaceuticals and fine chemicals. nih.govmdpi.com For example, Suzuki-Miyaura coupling has been effectively used on ortho-bromoanilines and methyl 5-bromobenzofuran-2-carboxylate, substrates with structural similarities to methyl bromo-benzoates, to yield a range of biaryl and substituted aromatic products in good to excellent yields. nih.govresearchgate.net

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling on Bromo-Aromatic Substrates

| Bromo-Substrate | Coupling Partner (Boronic Acid) | Catalyst System (Example) | Product Class |

| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | Substituted anilines |

| 4-bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | Aryl ketones |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-based Pd(II)-complex | 5-Arylbenzofuran derivatives |

This table showcases the versatility of the Suzuki-Miyaura coupling reaction with various bromo-aromatic starting materials and boronic acid partners. nih.govmdpi.comresearchgate.net

Ruthenium-catalyzed reactions have emerged as a powerful strategy in molecular synthesis, particularly for enantioselective transformations. nih.gov While direct examples of ruthenium-catalyzed additions to Methyl 2-formylbenzoates are not prominently detailed in the provided context, the principles of ruthenium catalysis can be extended to such systems. Ruthenium(II) complexes, when combined with chiral ligands, can catalyze a variety of enantioselective reactions, including C-H activation and amidation. nih.govnih.gov

For instance, novel chiral imidazolidine (B613845) carboxylic acids have been used as ligands in ruthenium(II)-catalyzed C-H alkylations to achieve high chemo-, regio-, diastereo-, and enantioselectivity, simultaneously constructing both central and axial chirality. nih.gov Another study reports the use of chiral diphenylethylene diamine (dpen) ligands in Ru-catalyzed enantioselective intramolecular amidation to form γ-lactams in high yield and enantiomeric excess. nih.gov

These examples underscore the potential of chiral ruthenium catalysts to control stereochemistry. This catalytic approach could be adapted for enantioselective nucleophilic additions to the aldehyde group of Methyl 2-formylbenzoates, providing a pathway to chiral phthalide (B148349) scaffolds or other valuable chiral building blocks. The development of suitable chiral ligands for the specific substrate would be key to achieving high enantioselectivity in such transformations.

Scandium-Catalyzed Povarov Reactions Utilizing Formylbenzoates

The Povarov reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, such as quinolines and their derivatives. nih.govchemrxiv.org This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. nih.govrsc.org Scandium(III) triflate (Sc(OTf)₃) has emerged as a highly effective Lewis acid catalyst for this transformation, demonstrating high efficiency and tolerance to a wide range of functional groups even in the presence of Lewis basic atoms like oxygen and nitrogen. researchgate.netresearchgate.net

In the context of formylbenzoates, these compounds can serve as the aldehyde component for the in-situ generation of the required imine via condensation with an aromatic amine. The subsequent scandium-catalyzed Povarov reaction with a suitable dienophile leads to the formation of substituted quinolines. The mechanism of the Povarov reaction can be complex, with evidence supporting both concerted and stepwise pathways. nih.gov A computational study at the MPWB1K/6-311G** level of theory suggests a domino process involving a Lewis acid-catalyzed aza-Diels–Alder (A-DA) reaction followed by a 1,3-hydrogen shift to yield the final tetrahydroquinoline product. rsc.org

Scandium triflate is particularly advantageous due to its ability to promote the reaction under mild conditions. researchgate.net For instance, it has been successfully used to catalyze the Povarov reaction at room temperature, although with longer reaction times compared to elevated temperatures. researchgate.net The catalyst is also known for its environmentally benign character and can often be recovered and reused. researchgate.net

The scope of the scandium-catalyzed Povarov reaction is broad, accommodating various substituted aromatic aldehydes and amines, as well as different electron-rich dienophiles. researchgate.net This versatility allows for the synthesis of a diverse library of poly-substituted quinolines, which are scaffolds with applications in pharmaceuticals, agrochemicals, and materials science. chemrxiv.org A notable extension of this methodology is the azo-Povarov reaction, where N-carbonyl aryldiazenes react with dienes in the presence of Sc(OTf)₃ to form cinnoline (B1195905) derivatives. nih.gov

Table 2: Scandium-Catalyzed Povarov Reaction Parameters

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Dienophile | Catalyst | Solvent | Product |

| Aromatic Aldehyde | Aromatic Amine | Cyclic Enethioureas | Chiral Phosphoric Acid | Not Specified | Tetrahydroquinolines |

| Alkenyldiazo Species | Not Applicable | Not Applicable | HOTf | Not Specified | Diazo-containing cycloadducts |

| Aromatic Aldehyde | 1-Naphthylamine | Dimedone | Fe₃O₄@SiO₂@TAD-G2-SO₃H | Ethanol/Water | Tetrahydrobenzo[c]acridin-8(9H)-one |

| Aromatic Aldehyde | 1-Naphthylamine | 1,3-Indanedione | Fe₃O₄@SiO₂@TAD-G2-SO₃H | Ethanol/Water | Benzo[h]indeno[1,2-b]quinoline-8-one |

Green Chemistry Methodologies in the Synthesis of Benzoate Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of benzoate derivatives to reduce environmental impact and enhance safety. wjpmr.comyoutube.com This involves the use of environmentally benign reagents, solvents, and energy-efficient reaction conditions. uwlax.eduresearchgate.net

Eco-Friendly Approaches for Formylbenzoate Synthesis

The synthesis of formylbenzoates, which are valuable intermediates, can be achieved through more sustainable methods. A key transformation is the oxidation of methylarenes to the corresponding aldehydes. organic-chemistry.org Green approaches to this oxidation focus on replacing hazardous oxidizing agents with more environmentally friendly alternatives.

One such approach utilizes hydrogen peroxide (H₂O₂) as a green oxidant in water, catalyzed by a surfactant-based oxodiperoxo molybdenum complex. This method avoids the need for external bases or co-catalysts. organic-chemistry.org Another green protocol involves the use of NaClO/TEMPO/Co(OAc)₂ for the benzylic oxidation of alkyl arenes, which provides good yields of aromatic aldehydes. organic-chemistry.org

Visible-light-induced photocatalysis offers another sustainable route, enabling the decarboxylative oxidation of carboxylic acids using molecular oxygen as the green oxidant. organic-chemistry.org This method has been shown to be effective for a variety of acids. organic-chemistry.org Furthermore, the direct oxidation of aldehydes to methyl esters can be accomplished using a combination of urea (B33335) hydrogen peroxide and p-toluenesulfonyl chloride in methanol, offering a facile and efficient process. scienceopen.com

Researchers have also explored solvent-free conditions. For example, the synthesis of benzilic acid from benzil (B1666583) has been achieved by grinding the reactants with sodium hydroxide (B78521) in a mortar, followed by heating on a water bath, demonstrating a significant improvement in yield compared to conventional methods and avoiding the use of toxic solvents. wjpmr.com

Sustainable Solvent Selection and Reaction Conditions for Enhanced Efficiency

The choice of solvent is a critical aspect of green chemistry, as solvents contribute significantly to chemical waste. researchgate.net Water is often considered the most desirable green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The use of water as a solvent can enhance reaction efficiency and selectivity while minimizing environmental hazards. researchgate.net For instance, a sustainable reaction of difluoroenoxysilanes with methyl 2-formylbenzoate (B1231588) has been developed in aqueous media, eliminating the need for organic solvents and allowing for product purification through precipitation. acs.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. uwlax.edu By using a single-mode microwave reactor, it is possible to heat reactions in sealed vials above the boiling point of the solvent, leading to increased reaction rates and potentially higher yields. uwlax.edu This method has been successfully applied to the synthesis of ethyl benzoate, achieving a 97% yield in just 5 minutes at 170 °C. uwlax.edu

The development of recoverable catalysts, such as sulfonic acid groups immobilized on magnetic nanoparticles, further contributes to the sustainability of synthetic processes. nih.gov These catalysts can be easily separated from the reaction mixture using a magnetic field and recycled multiple times with minimal loss of activity, simplifying the purification process and reducing waste. nih.gov

Table 3: Comparison of Green and Conventional Synthesis Methods

| Reaction | Green Method | Conventional Method | Advantages of Green Method | Reference |

| Benzilic Acid Synthesis | Grinding with NaOH, solvent-free, water bath | Reaction in solution with hazardous solvents | Higher yield (76.08% vs 65.21%), atom efficient, environmentally friendly | wjpmr.com |

| Nitration of Phenol | Calcium nitrate (B79036) and glacial acetic acid | Nitric acid and sulfuric acid | Avoids corrosive and toxic acids, higher yield (94.98% vs 85.47%) | wjpmr.com |

| Ester Synthesis | Microwave irradiation (5 min, 170 °C) | Conventional heating | Shorter reaction time, reduced energy waste, high yield (97%) | uwlax.edu |

Reactivity and Mechanistic Investigations of Methyl 2 Bromo 5 Formylbenzoate

Reactions at the Bromine Center of Halogenated Benzoates

The bromine atom on the aromatic ring of methyl 2-bromo-5-formylbenzoate is a key site for various synthetic modifications, primarily through substitution and cross-coupling reactions.

Nucleophilic Substitutions and Derivatizations

While direct nucleophilic aromatic substitution on aryl halides like this compound is generally challenging, derivatization can be achieved under specific conditions or through multi-step sequences. For instance, the bromine can be displaced by various nucleophiles, although this often requires harsh reaction conditions or the presence of a strong electron-withdrawing group in a suitable position to activate the ring.

Cross-Coupling Reactions, including Suzuki-Miyaura and Heck-Matsuda Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is widely used for its mild conditions and tolerance of various functional groups. nih.gov In the context of this compound, this reaction can be used to introduce a wide array of aryl, heteroaryl, alkyl, or alkenyl substituents at the 2-position. For example, coupling with arylboronic acids can yield methyl 5-formyl-2-(substituted-phenyl)benzoates. researchgate.net The general applicability of the Suzuki-Miyaura reaction allows for the synthesis of a diverse library of compounds from a single starting material. nih.gov

The Heck-Matsuda reaction , another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. organic-chemistry.org This reaction provides a route to introduce vinyl groups, which can be further functionalized. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The versatility of the Heck reaction has been expanded to include a broader range of substrates through the development of new catalysts and reaction conditions. organic-chemistry.orgnih.govnih.gov

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Methyl 5-formyl-[1,1'-biphenyl]-2-carboxylate derivatives |

| Heck-Matsuda | This compound, Alkene (e.g., Styrene) | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Methyl 5-formyl-2-vinylbenzoate derivatives |

Transformations of the Formyl Group in Benzoate (B1203000) Esters

The formyl (aldehyde) group of this compound is also a hub of reactivity, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group can be easily oxidized to a carboxylic acid, yielding 2-bromo-5-(methoxycarbonyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. The rate of such oxidations can be influenced by substituents on the aromatic ring. rsc.org This conversion is a fundamental transformation in organic synthesis, allowing for the introduction of an additional acidic functional group.

Reduction Reactions to Alcohols

The formyl group is readily reduced to a primary alcohol, affording methyl 2-bromo-5-(hydroxymethyl)benzoate. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). rsc.org This reaction is typically chemoselective, meaning the reducing agent will preferentially react with the aldehyde over the ester group under controlled conditions. The resulting alcohol can then participate in a variety of subsequent reactions, such as etherification or esterification.

Condensation Reactions and Imine Formation

The aldehyde functionality of this compound can undergo condensation reactions with various nucleophiles. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable final product or an intermediate for further transformations, such as reduction to a secondary amine.

Table 2: Transformations of the Formyl Group

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Condensation | Primary amine (R-NH₂) | Imine (Schiff base) |

Hydroacylation and Transfer Hydroformylation Studies

Hydroacylation and transfer hydroformylation reactions are powerful tools for the formation of carbon-carbon bonds, typically involving the addition of an aldehyde C-H bond across a carbon-carbon multiple bond. Rhodium-catalyzed hydroacylation, for instance, has been successfully employed for the synthesis of various ketones. Similarly, transfer hydroformylation allows for the introduction of a formyl group from a donor molecule to an acceptor olefin. However, specific studies detailing the use of this compound as either the aldehyde component or a precursor in these reactions are absent from the current body of scientific literature. The inherent functionalities of the molecule—the bromo substituent, the formyl group, and the methyl ester—present a complex substrate whose behavior in such catalytic systems has not been reported.

Ester Group Modifications in the Benzoate Moiety

The ester group in this compound is a key functional handle for potential derivatization.

Selective Ester Hydrolysis for Carboxylic Acid Derivatization

The selective hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-5-formylbenzoic acid, is a fundamental transformation that would open avenues for further reactions, such as amide bond formation. While the hydrolysis of methyl benzoates is a standard procedure, specific conditions and yields for the selective saponification of this compound, without affecting the formyl or bromo groups, have not been specifically documented. The commercially available 2-bromo-5-formylbenzoic acid suggests that this transformation is feasible, yet detailed research findings on the optimization and selectivity of this hydrolysis are not publicly available. cymitquimica.com

Transesterification Processes

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another valuable modification. This process can be catalyzed by acids, bases, or enzymes such as lipases. Lipase-catalyzed transesterification is particularly attractive for its mild conditions and high selectivity. nih.gov However, the literature lacks any studies on the transesterification of this compound, either through chemical or enzymatic methods. Research in this area would be necessary to understand the compatibility of the formyl and bromo functionalities with various catalytic systems for transesterification.

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies for the construction of complex molecules in a single operation.

Ugi-Type Multicomponent Reactions Employing Formylbenzoate Precursors

The Ugi reaction is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The formyl group of this compound makes it a potential candidate for the aldehyde component in Ugi-type reactions. beilstein-journals.org However, for it to participate in a classic Ugi four-component reaction, the ester would first need to be hydrolyzed to the carboxylic acid. Alternatively, variations of the Ugi reaction could potentially utilize the formylbenzoate directly. Despite the extensive research into Ugi reactions, no studies have been published that specifically employ this compound or its corresponding carboxylic acid as a substrate.

Tandem Reactions for Complex Heterocycle Formation (e.g., Quinoline-Based Tetracycles)

The combination of the bromo and formyl groups on the benzene (B151609) ring suggests the potential for this compound to be a precursor in tandem reactions for the synthesis of complex heterocyclic systems. For example, a sequence involving nucleophilic addition to the aldehyde followed by a palladium-catalyzed intramolecular C-C bond formation (such as a Heck or Suzuki coupling) at the bromo position could, in principle, lead to the formation of fused ring systems. The synthesis of quinoline-based tetracycles often involves such domino reactions. Nevertheless, a review of the literature shows no reported instances of this compound being used in such tandem or cascade reactions to generate complex heterocycles.

Intramolecular Cascade Reactions for Scaffold Diversity

The strategic positioning of reactive functional groups in this compound makes it a prime candidate for intramolecular cascade reactions, which are powerful tools for rapidly building molecular complexity and accessing diverse chemical scaffolds. In these reactions, a single synthetic operation triggers a series of bond-forming events, leading to the formation of intricate polycyclic systems.

One potential application of this compound in this context is in the synthesis of fused heterocyclic systems through a palladium-catalyzed cascade process. For instance, in a reaction with a suitable coupling partner, such as an amine or an alcohol containing a nucleophilic moiety, the bromo group can undergo an initial intermolecular coupling, followed by an intramolecular cyclization involving the formyl group. This approach can lead to the formation of a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules and functional materials.

The diversity of the resulting scaffolds can be further expanded by carefully selecting the reaction conditions and the coupling partners. For example, the use of different catalysts or ligands can influence the regioselectivity and stereoselectivity of the cyclization step, leading to the formation of different isomers. Similarly, the choice of the nucleophilic partner can introduce additional functional groups into the final product, which can be further modified to generate a library of structurally diverse compounds.

A hypothetical reaction scheme illustrating this concept is presented below:

| Reactant A | Reactant B | Catalyst | Product Scaffold |

| This compound | 2-aminophenol | Pd(OAc)2, P(t-Bu)3 | Dibenz[b,f]oxazepine derivative |

| This compound | Ethylenediamine | CuI, L-proline | Imidazoisoquinoline derivative |

| This compound | 2-mercaptoethanol | NiCl2(dppp) | Thiepinobenzofuran derivative |

This table presents hypothetical reaction pathways for the synthesis of diverse scaffolds from this compound based on known cascade reaction principles.

Advanced Mechanistic Elucidation Studies

To fully harness the synthetic potential of this compound, a deep understanding of the underlying reaction mechanisms is crucial. Advanced mechanistic studies, such as deuterium (B1214612) labeling, transition state characterization, and the investigation of catalyst and reagent roles, provide invaluable insights into the intricate details of its chemical transformations.

Deuterium labeling is a powerful technique used to trace the fate of specific hydrogen atoms throughout a reaction, thereby providing detailed information about the reaction pathway. In the context of reactions involving the formyl group of this compound, a kinetic isotope effect (KIE) can be observed when the formyl proton is replaced with deuterium. A significant KIE, where the reaction rate is slower with the deuterated substrate, would indicate that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. libretexts.orglibretexts.org

For instance, in a Cannizzaro-type reaction where the aldehyde is disproportionated, or in a reductive amination process, the transfer of the hydride from the formyl group is a key step. By comparing the reaction rates of the deuterated and non-deuterated this compound, the timing of this hydride transfer can be elucidated.

| Reaction Type | Expected kH/kD | Mechanistic Implication |

| Reductive Amination | >1 | C-H bond breaking is rate-determining. |

| Wittig Reaction | ~1 | C-H bond is not broken in the rate-determining step. |

| Benzoin Condensation | >1 | C-H bond cleavage is involved in the rate-determining step. |

This table illustrates the expected deuterium kinetic isotope effects for various reactions involving the formyl group, providing insights into the reaction mechanisms. The values are based on general principles of kinetic isotope effects. libretexts.orglibretexts.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for characterizing transition states and mapping out the energy profiles of chemical reactions. rsc.org For reactions involving this compound, DFT studies can provide detailed three-dimensional structures of transition states, which are the highest energy points along the reaction coordinate.

By analyzing the geometry and electronic structure of these transition states, chemists can gain a deeper understanding of the factors that control the reaction's selectivity and efficiency. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can help to elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination, which are the elementary steps of the catalytic cycle. nih.gov This knowledge can then be used to design more efficient catalysts and to predict the outcome of new reactions.

The energy profile of a reaction, which plots the energy of the system as a function of the reaction coordinate, provides a comprehensive overview of the reaction mechanism. By identifying the energy barriers associated with different reaction pathways, it is possible to predict which pathway is more likely to be followed. This information is crucial for optimizing reaction conditions and for designing new synthetic strategies.

The choice of catalysts and reagents plays a pivotal role in directing the outcome of reactions involving this compound. The bromo and formyl groups can both participate in a variety of catalytic transformations, and the selectivity of a given reaction often depends on the specific catalyst and reaction conditions employed.

Palladium catalysts are widely used for cross-coupling reactions involving the bromo group, such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net The nature of the phosphine (B1218219) ligand attached to the palladium center can have a profound impact on the efficiency and selectivity of these reactions. For example, bulky and electron-rich ligands can promote the oxidative addition step and enhance the stability of the catalytic species. nih.gov

The formyl group, on the other hand, can be transformed using a wide range of reagents. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine, which can then undergo further reactions. The selectivity of these transformations can be controlled by the choice of the reducing or oxidizing agent.

In cascade reactions where both the bromo and formyl groups are involved, the interplay between the different catalysts and reagents is particularly important. A careful selection of the reaction components is necessary to ensure that the desired sequence of events takes place in a controlled and efficient manner.

Advanced Spectroscopic and Computational Characterization in Research

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment

While specific research-grade NMR data for Methyl 2-bromo-5-formylbenzoate is not extensively published, the structural assignment can be confidently predicted based on well-established principles and data from analogous compounds. Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete structural elucidation.

In ¹H NMR, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (doublets, doublet of doublets) and coupling constants revealing their ortho, meta, and para relationships. The formyl proton (-CHO) would be highly deshielded, appearing as a singlet significantly downfield (around 10 ppm). The methyl ester protons (-OCH₃) would be observed as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

¹³C NMR would complement this by showing distinct resonances for each carbon atom. The carbonyl carbons of the ester and aldehyde groups would be the most downfield, followed by the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, formyl, and carboxylate groups). 2D NMR experiments like HSQC and HMBC would be crucial to definitively correlate the proton signals with their directly attached carbons and to trace long-range H-C connectivities, confirming the substitution pattern on the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound, which is C₉H₇BrO₃. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) in the mass spectrum will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The exact mass of the monoisotopic peak would be used to confirm the molecular formula with high precision, typically to within a few parts per million (ppm).

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the conformation of the molecule. Although a specific crystal structure for this compound is not publicly available, analysis of closely related brominated aromatic compounds allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

Table 1: Predicted Crystallographic Parameters and Interactions (Based on Analogous Structures)

| Parameter | Expected Observation | Reference |

|---|---|---|

| Molecular Geometry | The benzene ring and its substituents would be largely coplanar. | nih.gov |

| Primary Intermolecular Interactions | C-H···O hydrogen bonds involving the formyl and ester oxygen atoms. | nih.gov |

| Secondary Interactions | π-π stacking between aromatic rings, van der Waals forces. | nih.govnih.gov |

| Crystal Packing | Formation of layered or chain-like structures in the crystal lattice. | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods offer deep insights into the intrinsic properties of this compound, complementing experimental data by exploring its electronic structure, conformational landscape, and intermolecular forces.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to determine the optimized molecular geometry, which can then be compared with experimental X-ray diffraction data. nih.gov

These calculations provide valuable information on electronic properties such as the distribution of electron density and the molecular electrostatic potential (MEP). nih.gov The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this case, the oxygen atoms of the formyl and carbonyl groups would be regions of negative potential, while the formyl proton and aromatic protons would be areas of positive potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in predicting the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in solution or within a crystal lattice. nih.govfrontiersin.org

For this compound, MD simulations could explore the rotational freedom around the C-C bonds connecting the formyl and ester groups to the aromatic ring. This would reveal the preferred conformations of these substituent groups and the energy barriers between them. In a condensed phase, MD can simulate how the molecule interacts with neighboring molecules, providing a dynamic picture of the hydrogen bonding and π-stacking interactions that stabilize the system. nih.gov

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The resulting surface is color-mapped to highlight different types of close contacts between molecules.

For a crystal of this compound, a Hirshfeld analysis would provide a detailed breakdown of the intermolecular contacts. Based on analyses of similar brominated organic compounds, the most significant contributions to the crystal packing would likely come from H···H contacts. nih.gov Other important interactions would include C···H/H···C and Br···H/H···Br contacts, quantitatively demonstrating the role of van der Waals forces and weaker hydrogen bonds in the supramolecular assembly. nih.gov The associated 2D fingerprint plots provide a quantitative summary of these interactions, with distinct features corresponding to specific contact types, such as the characteristic "wings" indicating C-H···π interactions. nih.gov

Applications in Advanced Organic Synthesis and Drug Discovery

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

The strategic placement of three distinct functional groups on the aromatic ring of Methyl 2-bromo-5-formylbenzoate makes it an ideal starting material for the synthesis of intricate molecular structures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. The aldehyde functionality is a versatile reactive site for condensations, nucleophilic additions, and oxidations, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This trifunctional nature enables chemists to build complex polycyclic and heterocyclic systems through sequential and controlled chemical modifications.

Scaffolding for Biologically Active Molecules

The inherent reactivity of this compound has been harnessed to create molecular scaffolds that are central to the development of various biologically active compounds.

Synthesis of Quinoline-Based Tetracycles and Related Heterocycles

While direct synthesis of quinoline-based tetracycles from this compound is not extensively documented, its structural motifs are relevant to the construction of such complex heterocyclic systems. The general synthetic strategies for fused tetracyclic quinolines often involve the condensation of functionalized anilines with carbonyl compounds or the cyclization of appropriately substituted precursors. nih.gov The formyl group of this compound can readily participate in condensation reactions, and the bromo-substituent allows for the introduction of nitrogen-containing moieties, which are essential for forming the quinoline (B57606) core. Further intramolecular reactions can then lead to the desired tetracyclic frameworks.

Derivatization to Phthalides and Isoindolinones with Chiral Centers

The synthesis of 3-substituted phthalides can be achieved through the sequential arylation and lactonization of methyl 2-formylbenzoate (B1231588) derivatives. Research has shown that binaphthyl-prolinol ligands can catalyze the enantioselective arylation of the formyl group in methyl 2-formylbenzoate, leading to chiral diarylmethanols which can then undergo lactonization to produce optically pure 3-aryl phthalides. researchgate.net This methodology is highly relevant to this compound, where the formyl group can be targeted for asymmetric addition of aryl groups, followed by cyclization to form chiral phthalides. The bromine atom on the phthalide (B148349) ring would offer a further point of diversification.

Similarly, isoindolinones, another important class of nitrogen-containing heterocycles, can be synthesized from precursors containing a benzoic acid and an amine functionality. While direct synthesis from this compound is not explicitly detailed, the compound can be readily converted to the necessary precursors. For instance, the formyl group can be oxidized to a carboxylic acid, and the bromine atom can be replaced by an amino group via cross-coupling reactions, setting the stage for intramolecular cyclization to form the isoindolinone ring. The introduction of chirality can be achieved using chiral catalysts or auxiliaries during the key bond-forming steps.

Applications in the Synthesis of Thiazole (B1198619) and Benzimidazole (B57391) Derivatives

The synthesis of thiazole and benzimidazole derivatives, which are prevalent in many biologically active compounds, can be readily accomplished using this compound as a starting material.

For the synthesis of thiazoles, a common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. While this compound is not an α-haloketone, its formyl group can be converted to a halomethylketone functionality. Alternatively, the aldehyde can react with a compound containing a thioamide group to form an intermediate that can then be cyclized to a thiazole ring. For example, reaction with a thiosemicarbazide (B42300) would lead to a thiosemicarbazone, which upon cyclization, would yield a thiazole derivative. mdpi.comnih.govbepls.com The bromine atom on the resulting benzoylthiazole would provide a site for further functionalization.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govorganic-chemistry.org In this context, the formyl group of this compound can directly react with an o-phenylenediamine to form the benzimidazole core. The resulting product would be a 2-(4-bromo-3-methoxycarbonylphenyl)benzimidazole, a highly functionalized molecule with potential for further elaboration. nih.govumich.eduresearchgate.net

| Heterocycle | General Synthetic Approach | Relevance of this compound |

| Thiazole | Hantzsch synthesis (α-haloketone + thioamide) | The formyl group can be converted to an α-haloketone. The aldehyde can react with thioamides/thioureas to form intermediates for cyclization. mdpi.comnih.govbepls.com |

| Benzimidazole | Condensation of o-phenylenediamine and an aldehyde | The formyl group directly participates in the condensation reaction. nih.govorganic-chemistry.org |

Precursor for Pharmaceutical and Agrochemical Applications

The versatile nature of this compound makes it a valuable precursor for the development of new molecules with potential applications in the pharmaceutical and agrochemical industries.

Development of Inhibitors for Biological Targets (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and has been a primary target for the development of antiviral drugs. nih.govnih.gov Many potent inhibitors of SARS-CoV-2 Mpro feature heterocyclic scaffolds. While no direct synthesis of a SARS-CoV-2 Mpro inhibitor from this compound is explicitly reported, the compound's potential as a precursor is significant. For instance, benzoisothiazolone-based inhibitors have shown high potency against SARS-CoV-2 Mpro. The synthesis of a benzothiazine, a related sulfur-nitrogen heterocycle, has been reported starting from a methyl 2-amino-5-bromobenzoate derivative, which can be conceptually derived from this compound. nih.gov The bromo and formyl functionalities offer pathways to construct such heterocyclic systems, which could be further optimized to target the active site of the viral protease.

Synthesis of Antimicrobial and Anticancer Compounds

The structural framework of this compound, featuring both a reactive aldehyde and a bromine atom suitable for cross-coupling reactions, makes it a precursor of significant interest for synthesizing novel bioactive molecules. While direct studies originating from this specific ester are not extensively documented in public literature, the utility of its core components—the bromobenzaldehyde moiety—is well-established in the development of antimicrobial and anticancer agents.

The aldehyde group serves as a ready handle for forming Schiff bases (imines) or for use in condensation reactions, while the bromo group is a key site for introducing molecular diversity through metal-catalyzed cross-coupling reactions. Research on structurally related compounds demonstrates the potential of this scaffold. For instance, derivatives of 5-bromo-2-fluorobenzaldehyde (B134332) have been used to synthesize transition metal complexes that exhibit antimicrobial properties. guidechem.com Similarly, substituted bromobenzaldehydes have been reacted with 4-aminopyrrolo[2,3-d]pyrimidine to create novel derivatives showing promising in vitro antifungal and antibacterial activities.

In the realm of anticancer research, the bromo-benzaldehyde motif is crucial for building complex molecular architectures. A notable example is the synthesis of a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which was prepared from 2-bromo-4,5-dimethoxybenzaldehyde. orgsyn.org This compound displayed moderate cytotoxic activity against the MCF-7 breast cancer cell line. orgsyn.org Further studies have shown that scaffolds based on 1-benzyl-5-bromoindolin-2-one can be elaborated into potent anticancer agents that inhibit VEGFR-2, a key target in cancer therapy. bldpharm.com These examples underscore the value of the bromo-aromatic structure in medicinal chemistry and highlight the potential of this compound as a starting material for analogous, potentially more effective, therapeutic agents.

Table 1: Anticancer Activity of a Chalcone Derivative Synthesized from a Related Bromobenzaldehyde

This table presents the findings for 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a compound synthesized from a structurally similar starting material, highlighting the potential of the bromo-benzaldehyde scaffold.

| Compound | Starting Aldehyde | Cancer Cell Line | Measured Activity (IC₅₀) | Potency Classification | Source |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | 2-bromo-4,5-dimethoxybenzaldehyde | MCF-7 (Breast Cancer) | 42.19 µg/mL | Moderate | orgsyn.org |

| Doxorubicin (Reference Drug) | N/A | MCF-7 (Breast Cancer) | 10.61 µg/mL | High | orgsyn.org |

Potential in Anti-inflammatory, Antiviral, and Antihypertensive Agent Development

The brominated phenyl moiety is a recurring structural feature in various classes of pharmacologically active compounds, suggesting that this compound could serve as a valuable building block for new therapeutic agents.

Anti-inflammatory Potential: Research into novel anti-inflammatory agents has explored derivatives containing a bromophenyl group. For example, the thiosemicarbazone derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been investigated for its anti-inflammatory and antinociceptive effects. epa.gov In a carrageenan-induced paw edema model, BTTSC significantly reduced inflammation, suggesting an action on early inflammatory mediators like histamine. epa.gov While not directly synthesized from this compound, such findings demonstrate that the incorporation of a bromo-substituted aromatic ring is a viable strategy for developing new anti-inflammatory compounds.

Table 2: Anti-inflammatory and Antinociceptive Effects of a Bromophenyl-Containing Thiosemicarbazone (BTTSC)

| Assay | Model | Treatment | Result | Source |

| Anti-inflammatory | Carrageenan-induced paw edema | BTTSC (highest dose) | 81.9% and 83.2% edema reduction at initial time points | epa.gov |

| Anti-inflammatory | Compound 48/80-induced paw edema | BTTSC (30 mg/kg) | 56.53% edema reduction | epa.gov |

| Antinociceptive | Formalin Test (Inflammatory Pain Phase) | BTTSC (300 mg/kg) | 100% reduction in paw licking time | epa.gov |

Antiviral and Antihypertensive Potential: The broader utility of bromo-substituted compounds extends to antiviral research. A prominent example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) and its derivatives, which are potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). google.com The selectivity of these compounds is attributed to preferential phosphorylation by the viral thymidine (B127349) kinase enzyme. google.com

In the context of antihypertensive agents, various molecular scaffolds are being explored. While there is no direct research linking this compound to antihypertensive activity, the development of novel agents often relies on versatile intermediates to create libraries of compounds for screening. For instance, studies on phenyl-2-aminoethyl sulfide (B99878) derivatives have shown that molecular modifications can lead to oral antihypertensive activity. nih.gov The functional groups on this compound provide the chemical handles necessary to synthesize diverse molecular structures for screening in these and other therapeutic areas.

Contributions to Pesticide Chemistry

Bromobenzaldehydes are recognized as important intermediates in the synthesis of agrochemicals. guidechem.comontosight.ai The presence of the bromine atom and the aldehyde function allows for the construction of complex molecules used as pesticides. For example, 3-bromo-4-fluorobenzaldehyde (B1265969) is a known precursor for important pesticides such as flucloxacillin (B1213737) and the pyrethroid insecticide flumethrin. google.com

The chemical structure of this compound contains the key reactive sites—the bromo group for coupling reactions and the formyl group for building side chains—that are characteristic of intermediates used in modern agrochemical synthesis. These functional groups enable chemists to systematically modify the molecular structure to optimize for target-specific activity, bioavailability, and metabolic stability, which are critical parameters in the development of effective and safe pesticides. Although specific examples detailing the use of the 2-bromo-5-formyl isomer in commercially available pesticides are not prevalent in public-domain literature, its structural motifs are highly relevant to the field.

Applications in Material Science and High-Performance Polymers

The utility of functionalized aromatic compounds like this compound extends beyond life sciences into material science and the development of high-performance polymers. The distinct reactivity of its three functional groups allows it to be used as a monomer or a precursor to monomers for creating specialized polymers and materials.

The bromine atom is particularly useful for polymerization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), which are fundamental to the synthesis of conjugated polymers. These polymers are of great interest for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, research on related compounds like 4-bromo-3-formylbenzoic acid indicates its use in developing new materials with specific properties. The aldehyde and ester functionalities offer additional sites for modification, such as creating polymer side chains or cross-linking polymer networks, which can be used to fine-tune properties like solubility, thermal stability, and mechanical strength. Commercial suppliers note that such compounds can be produced in high-purity grades suitable for semiconductor and electronics applications, underscoring their potential role in the advanced materials sector. orientjchem.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

The functional group handles on Methyl 2-bromo-5-formylbenzoate offer multiple sites for chemical modification. Future research will undoubtedly focus on the development and application of novel catalytic systems to control the selectivity of these transformations.

Regioselectivity: The presence of both a bromo and a formyl group allows for selective transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira wikipedia.orgresearchgate.netresearchgate.net, Suzuki, and Buchwald-Hartwig reactions, can be directed to the carbon-bromine bond. Concurrently, the aldehyde can undergo a myriad of transformations. A key research direction is the development of catalysts that can differentiate between the various C-H bonds on the aromatic ring for late-stage functionalization. acs.orgacs.orgnih.gov While ortho-directing groups are common, the design of catalysts that can achieve meta or para C-H functionalization is an ongoing challenge. acs.orgrsc.org Such advancements would allow for the synthesis of a wider array of polysubstituted benzene (B151609) derivatives from a single starting material. Nickel-catalyzed cross-coupling reactions are also emerging as a powerful alternative for activating aryl halides. wikipedia.orgacs.org

Stereoselectivity: The formyl group is a prime target for reactions that can create stereocenters. Future work will likely involve the use of advanced catalytic systems to achieve high levels of stereoselectivity in reactions such as aldol (B89426) additions, Grignard reactions, and transfer hydrogenations. The development of new chiral ligands for transition metal catalysts and the application of organocatalysis are promising avenues. For example, chiral secondary amines can activate α,β-unsaturated aldehydes, formed from an initial aldol reaction with this compound, towards enantioselective conjugate additions or cycloadditions. mdpi.com

Development of Asymmetric Synthetic Routes for Enantiopure Compounds

The synthesis of single-enantiomer compounds is of paramount importance, particularly in medicinal chemistry and materials science. This compound serves as an excellent starting point for the development of such asymmetric routes.

Future efforts will likely concentrate on the asymmetric transformation of the aldehyde functionality. For example, the use of chiral allylboronates in the asymmetric allylation of benzaldehyde (B42025) is a well-established method that could be adapted. nih.govnih.gov This would generate a chiral homoallylic alcohol, a versatile intermediate for further synthesis. Similarly, enantioselective reduction of the aldehyde to a chiral alcohol or its conversion to a chiral amine via reductive amination are important future directions.

Another promising area is the use of chiral catalysts in domino reactions. A one-pot sequence involving, for instance, a Knoevenagel condensation followed by an asymmetric Michael addition or a cycloaddition could efficiently build molecular complexity and introduce multiple stereocenters. nih.gov The development of robust and recyclable organocatalysts for these transformations would be particularly valuable. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. amt.uknih.govacs.org The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

High-Throughput Production: Flow reactors can enable the rapid and safe production of this compound and its derivatives. nih.govyoutube.com Reactions that are highly exothermic or that involve hazardous reagents can be performed more safely in the small volumes of a flow reactor. amt.uk

Automated Synthesis: Integrating flow reactors with automated systems for reaction monitoring and purification allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. This "telescoped synthesis" approach, where multiple reaction steps are connected in a continuous sequence without intermediate isolation, could be applied to the multi-step synthesis of complex molecules starting from this compound. nih.govyoutube.com This is particularly relevant for generating derivatives for drug discovery or materials science applications.

Investigation of Advanced Functionalizations for New Material Properties and Applications

The aromatic core and functional handles of this compound make it an attractive scaffold for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Future research will likely explore advanced functionalization strategies to create larger, conjugated systems. For example, the bromo and formyl groups can be used as orthogonal handles for sequential cross-coupling and condensation reactions to build up complex polycyclic aromatic compounds (PAHs). nih.gov These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Late-stage functionalization techniques, which allow for the introduction of new functional groups at a late stage in the synthesis, will be crucial for fine-tuning the properties of these materials. acs.orgnih.govnih.gov This could involve, for example, C-H activation to introduce additional substituents onto the aromatic ring, thereby modulating the material's solubility, packing, and electronic properties.

Computational Design and High-Throughput Screening for Novel Applications in Chemical Biology

The intersection of computational chemistry and chemical biology is a rapidly growing field. This compound and its derivatives can serve as a platform for the development of new molecular probes and tools for studying biological systems.

Computational Design: Computational methods can be used to design and predict the properties of novel molecules derived from this compound. acs.orgnih.govpnas.org For example, quantum chemical calculations can predict the fluorescence properties of potential bio-imaging probes. acs.org This allows for the rational design of molecules with desired characteristics before their synthesis, saving time and resources.

High-Throughput Screening: Libraries of compounds derived from this compound can be screened for biological activity using high-throughput methods. This could lead to the discovery of new drug candidates or chemical probes for specific biological targets. nih.gov For instance, derivatives could be designed as probes for detecting specific biomolecules or for use in synthetic biology to control protein function. nih.govnih.govworktribe.com

Q & A

Q. What are the standard synthetic routes for Methyl 2-bromo-5-formylbenzoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate ester. A common approach includes:

Esterification : Start with 2-bromo-5-formylbenzoic acid. React with methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form the methyl ester .

Bromination/Formylation : If starting from methyl benzoate derivatives, introduce bromine and formyl groups via electrophilic substitution. For example, use N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reagent (POCl₃/DMF) for formylation .

Optimization Tips :

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer :

- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water partitioning .

- Column Chromatography : Use silica gel with a hexane:ethyl acetate (4:1) eluent to resolve ester, bromo, and formyl-containing products .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .

Validation : Confirm purity via HPLC (≥95% peak area) and -NMR to detect residual solvents .

Q. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer :

- -NMR : Identify aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~10.0 ppm), and methoxy group (δ ~3.9 ppm) .

- FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹), formyl group (C=O stretch at ~1680 cm⁻¹), and C-Br bond (600–500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 243.0 (C₉H₇BrO₃) .

Advanced Research Questions

Q. How can this compound serve as a precursor in palladium-catalyzed cross-coupling reactions?

Methodological Answer : The bromo and formyl groups enable diverse transformations:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and boronic acids in toluene/ethanol (80°C, 12 h) .

- Buchwald-Hartwig Amination : React Br with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in dioxane (100°C, 24 h) .

Key Considerations : - Protect the formyl group with ethylene glycol during coupling to prevent side reactions.

- Monitor by -NMR (if fluorinated boronic acids are used) .

Q. What strategies are recommended for resolving contradictions in crystallographic data of this compound derivatives?

Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts .

- Refinement with SHELXL : Apply anisotropic displacement parameters for Br and O atoms. Use the SHELXH "L.S." command for least-squares refinement .

- Validation Tools : Check for missed symmetry (PLATON’s ADDSYM) and hydrogen bonding consistency (Mercury 4.0) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., C-Br vs. C=O) .

- Transition State Analysis : Locate TS for Br substitution using QST2/QST3 methods. Compare activation energies for SNAr vs. radical pathways .

Experimental Correlation : Validate predictions via kinetic studies (e.g., UV-Vis monitoring of substitution rates) .

Q. What mechanistic insights govern the formyl group’s stability under acidic/basic conditions during derivatization?

Methodological Answer :

- Acidic Conditions : Protonation of the formyl oxygen increases electrophilicity, enabling condensation with amines (e.g., hydrazines to form hydrazones) .

- Basic Conditions : Deprotonation may lead to Cannizzaro reaction (self-disproportionation) if α-H is present. Stabilize using aprotic solvents (e.g., THF) and low temperatures .

Mitigation Strategies : - Protect the formyl group as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before basic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.